1,2-Epoxy-7-octene Exhibits 1.6-Fold Lower Metabolic Consumption Rate Than 1,2-Epoxyoctane in Pseudomonas putida CA-3
In whole-cell biotransformation assays using the styrene-degrading strain Pseudomonas putida CA-3, 1,2-epoxy-7-octene demonstrated a specific epoxide consumption rate of 18 ± 3 Units g cdw⁻¹ (μmol per minute per gram cell dry weight), compared to 28 ± 12 Units g cdw⁻¹ for its saturated analog 1,2-epoxyoctane. This represents a 1.6-fold lower consumption rate for the unsaturated epoxide, indicating significantly greater resistance to bacterial epoxide hydrolase-mediated degradation [1]. The presence of the terminal double bond in 1,2-epoxy-7-octene reduces its susceptibility to enzymatic ring-opening compared to the fully saturated 1,2-epoxyoctane.
| Evidence Dimension | Specific rate of epoxide consumption by whole-cell bacterial biocatalysts |
|---|---|
| Target Compound Data | 18 ± 3 Units g cdw⁻¹ |
| Comparator Or Baseline | 1,2-Epoxyoctane: 28 ± 12 Units g cdw⁻¹; Styrene oxide (positive control): 330 ± 43 Units g cdw⁻¹ |
| Quantified Difference | 1.6-fold lower consumption rate for target compound relative to 1,2-epoxyoctane; 18.3-fold lower relative to styrene oxide |
| Conditions | Pseudomonas putida CA-3 whole cells; 30-min assay; μmol per minute per gram cell dry weight (Units g cdw⁻¹) |
Why This Matters
This quantitative difference enables 1,2-epoxy-7-octene to serve as a more persistent substrate in biocatalytic cascades where epoxide ring-opening by endogenous hydrolases is an undesired competing pathway, thereby improving overall process yield.
- [1] O'Connor, K. E.; et al. FEMS Microbiol. Lett. 2005, 249 (2), 267-273. Aromatic and aliphatic hydrocarbon consumption and transformation by the styrene degrading strain Pseudomonas putida CA-3. View Source
